molecular formula C24H18BrN3O3S B10954295 (2-Bromo-6-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile

(2-Bromo-6-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile

Cat. No.: B10954295
M. Wt: 508.4 g/mol
InChI Key: RUMQHBHWKWMFBW-KGENOOAVSA-N
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Description

(2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is a complex organic compound with a unique structure that includes bromine, ethoxy, naphthyl, thiazolan, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of an ethoxy-substituted phenol, followed by the introduction of the naphthyl and thiazolan groups through condensation reactions. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide
  • 2-{2-bromo-6-ethoxy-4-[(1-naphthylamino)methyl]phenoxy}-N-(tert-butyl)acetamide

Uniqueness

(2-BROMO-6-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18BrN3O3S

Molecular Weight

508.4 g/mol

IUPAC Name

2-[2-bromo-6-ethoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C24H18BrN3O3S/c1-2-30-20-13-15(12-18(25)22(20)31-11-10-26)14-21-23(29)28-24(32-21)27-19-9-5-7-16-6-3-4-8-17(16)19/h3-9,12-14H,2,11H2,1H3,(H,27,28,29)/b21-14+

InChI Key

RUMQHBHWKWMFBW-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#N

Origin of Product

United States

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